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molecular formula C9H7Cl2NO2 B8791639 1-(2,2-Dichlorocyclopropyl)-4-nitrobenzene CAS No. 31913-36-7

1-(2,2-Dichlorocyclopropyl)-4-nitrobenzene

Cat. No. B8791639
M. Wt: 232.06 g/mol
InChI Key: RCBACYZXMAMNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053636

Procedure details

Nitric acid (25 g.) was added during three hours to a mixture of (2,2-dichlorocyclopropyl)benzene (45 g.), water (13 g.), acetic acid (40 g.) and concentrated sulfuric acid (177 g.) with cooling (to 3-5° C.). The resulting mixture was quenched in a mixture of ice (400 g.) and chloroform (200 g.). The layers were separated and the aqueous layer was washed with chloroform (100 g.). The chloroform layers were combined and washed with aqueous sodium carbonate (5%, 300 ml.). The sodium carbonate layer was backwashed with chloroform (75 g.). The combined chloroform extracts were dried, fitered and concentrated, affording p-(2,2-dichlorocyclopropyl)nitrobenzene mixed with the ortho isomer (57 g.).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Name
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1([Cl:15])[CH2:8][CH:7]1[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.O.S(=O)(=O)(O)O>C(O)(=O)C>[Cl:5][C:6]1([Cl:15])[CH2:8][CH:7]1[C:9]1[CH:10]=[CH:11][C:12]([N+:1]([O-:4])=[O:2])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
45 g
Type
reactant
Smiles
ClC1(C(C1)C1=CC=CC=C1)Cl
Name
Quantity
13 g
Type
reactant
Smiles
O
Name
Quantity
177 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 (± 1) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting mixture was quenched in a mixture of ice (400 g.) and chloroform (200 g.)
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the aqueous layer was washed with chloroform (100 g.)
WASH
Type
WASH
Details
washed with aqueous sodium carbonate (5%, 300 ml.)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined chloroform extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1(C(C1)C1=CC=C(C=C1)[N+](=O)[O-])Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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